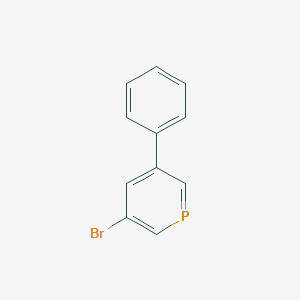

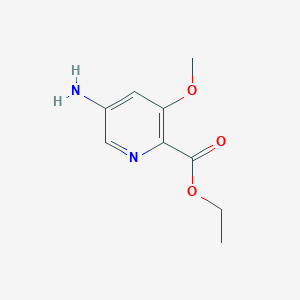

Diphenyl((phenylsulfinyl)methyl)phosphine oxide

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Photoinduced Coupling Reactions

Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TMDPO), a derivative, is primarily used as a radical initiator in macromolecular chemistry. It has been applied in synthetic organic chemistry for phosphorus sourcing in reactions with heteroatom-heteroatom bond compounds under photoirradiation. This leads to the successful synthesis of thio- or selenophosphinates and thio- or selenoesters through cross-coupling reactions with disulfides or diselenides (Sato et al., 2017).

Synthesis of Ketones and Enones

Sulphenylated phosphine oxides, easily prepared from compounds like triphenylphosphine and diphenyl disulphide, can form anions acting as acyl anion equivalents. These react with aldehydes and ketones to yield vinyl sulphides, which can be hydrolysed to carbonyl compounds. This method has scope for the synthesis of enone precursors and demonstrates both scope and limitations in this domain (Grayson & Warren, 1977).

Acyl Anion Equivalent in Synthesis

Diphenyl(phenylthiomethyl)phosphine oxide is used as an acyl anion equivalent in synthesizing vinyl sulfides. It is not commercially available but can be prepared through specific reactions like the Arbusov reaction and has solubility in common organic solvents (Clarke & Warren, 2003).

Electrophilic Cyclization Reactions

Studies have shown the preparation of derivatives like diphenyl 3-methyl-penta-1,2,4-trienyl phosphine oxide via sigmatropic rearrangement. These derivatives are used in electrophilic cyclization reactions forming heterocyclic or highly unsaturated compounds, highlighting their utility in organic synthesis (Ivanov & Christov, 2012; 2013).

Reaction with Singlet Oxygen

Arylphosphines, including tris(methoxyphenyl)phosphine, react with singlet oxygen. In certain conditions, this leads to preferred intramolecular rearrangement forming phenyl diphenyl phosphinate, highlighting a unique reactivity pattern (Gao et al., 2001).

Phosphinic and Phosphinothioic Anhydrides Formation

The oxidation of compounds like tetraphenyldiphosphine dioxide and diphosphine disulfides with peroxybenzoic acid yields products like diphenylphosphinic anhydride and corresponding phosphinothioic anhydrides. These reactions demonstrate their utility in anhydrides formation, crucial in synthetic chemistry (Emoto, Okazaki, & Inamoto, 1973).

Propiedades

IUPAC Name |

[benzenesulfinylmethyl(phenyl)phosphoryl]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17O2PS/c20-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)16-23(21)19-14-8-3-9-15-19/h1-15H,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBVSZUULZFOLFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(CS(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17O2PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455212 | |

| Record name | Phosphine oxide, diphenyl(phenylsulfinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diphenyl((phenylsulfinyl)methyl)phosphine oxide | |

CAS RN |

87762-75-2 | |

| Record name | Phosphine oxide, diphenyl(phenylsulfinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one](/img/structure/B3058016.png)

![Bicyclo[3.3.1]nonan-3-one, 7-methylene-, oxime](/img/structure/B3058020.png)